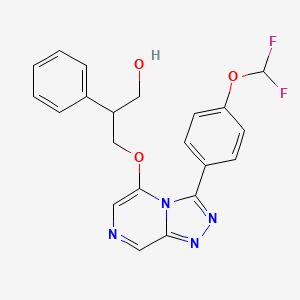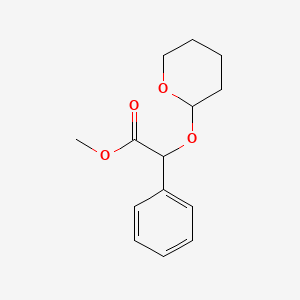![molecular formula C12H7ClF2N4O B10798051 5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798051.png)
5-Chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-324 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Preparation Methods
The synthesis of OSM-S-324 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically involves the use of boronic acids and Suzuki coupling reactions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .
Chemical Reactions Analysis
OSM-S-324 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-324 can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
Mechanism of Action
OSM-S-324 exerts its effects by inhibiting the enzyme asparagine tRNA synthetase in Plasmodium falciparum. This enzyme is essential for protein synthesis in the parasite. By inhibiting this enzyme, OSM-S-324 disrupts protein synthesis and activates the amino acid starvation response, ultimately leading to the death of the parasite . The compound forms a covalent adduct with the enzyme, which prevents it from functioning properly .
Comparison with Similar Compounds
OSM-S-324 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC-135294. it has unique properties that make it stand out:
Higher Efficacy: OSM-S-324 has shown higher efficacy against Plasmodium falciparum compared to other compounds in the series.
Lower Toxicity: It has lower toxicity in mammalian cells, making it a safer option for potential therapeutic use.
Unique Mechanism of Action: While other compounds in the series also inhibit enzymes in the parasite, OSM-S-324 specifically targets asparagine tRNA synthetase, which is a novel target for antimalarial drugs.
Similar compounds include:
- OSM-S-106
- TCMDC-135294
- Other aminothienopyrimidine derivatives .
Properties
Molecular Formula |
C12H7ClF2N4O |
|---|---|
Molecular Weight |
296.66 g/mol |
IUPAC Name |
5-chloro-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H7ClF2N4O/c13-9-5-16-6-10-17-18-11(19(9)10)7-1-3-8(4-2-7)20-12(14)15/h1-6,12H |
InChI Key |
DNBISPSZPAUUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropanoate](/img/structure/B10797969.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfinyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797980.png)
![5-(3-Cuban-1-ylpropoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797986.png)
![5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797990.png)

![3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797996.png)


![3-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10798022.png)
![5-Chloro-3-naphthalen-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798030.png)
![5-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B10798038.png)
![Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B10798045.png)

